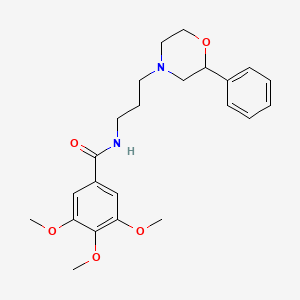

3,4,5-trimethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

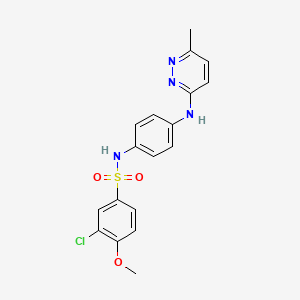

The compound “3,4,5-trimethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide” is a benzamide derivative with methoxy groups at the 3, 4, and 5 positions of the benzene ring . The N-(3-(2-phenylmorpholino)propyl) part suggests the presence of a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be expected to have the typical planar structure of benzamides, with the morpholino ring providing some three-dimensionality . The methoxy groups may influence the compound’s reactivity and interactions with other molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group and the morpholino ring might increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Anxiolytic Effects

Derivatives of 3,4,5-Trimethoxycinnamic Acid (TMCA), which include the compound , have been found to ameliorate stress-induced anxiety in mice and rats . The anxiolytic effects were revealed by an extended period of time spent in the open arms of an elevated plus maze .

Anticancer Activity

A series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives, which include the compound , were synthesized and screened for their in vitro anticancer activity against MCF-7 and A549 cell lines . Most of the tested compounds showed prominent activity against both cancer cell lines .

Stress Management

The compound has shown anti-stress effects. Stress is associated with neuronal damage leading to anxiety and depression. The compound has been found to prevent neuronal damage associated with rampant stressful conditions .

Dopamine and Serotonin Receptors

Given the preferential inhibitory activity of the compound on dopamine and serotonin receptors, the serotonergic road map of cellular signaling could be their target for anxiolytic effects .

Tyrosine Hydroxylase Expression

Stress-mediated repression of tyrosine hydroxylase (TH) protein expression in the amygdala regions of rat brain and dopamine levels in the PC12 cells was restored by two selected derivatives .

Antiproliferative Activities

The compound has been found to have antiproliferative activities against a panel of three different cancer cell lines (L1210, CEM, and HeLa) .

Wirkmechanismus

Eigenschaften

IUPAC Name |

3,4,5-trimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O5/c1-27-19-14-18(15-20(28-2)22(19)29-3)23(26)24-10-7-11-25-12-13-30-21(16-25)17-8-5-4-6-9-17/h4-6,8-9,14-15,21H,7,10-13,16H2,1-3H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIDGGYLROZVZMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3,4-Dichlorophenyl)sulfonyl]-4-phenyl-1,2,3-thiadiazole](/img/structure/B2541406.png)

![1-[2-(Trifluoromethyl)benzyl]cyclobutyl-methanamine](/img/structure/B2541407.png)

![2-Phenoxy-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2541408.png)

![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl 2-morpholin-4-yl-5-nitrobenzoate](/img/structure/B2541412.png)

![4-(Oxolane-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2541413.png)

![N-(2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-ylmethyl)cyclobutanecarboxamide;hydrochloride](/img/structure/B2541414.png)

![Tert-butyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2541420.png)

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2541425.png)

![1-[(1-cyclopentyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2541426.png)